N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core substituted with a 2-thioxo group at position 2, an o-tolyl (2-methylphenyl) group at position 3, and a 7-oxo moiety. The compound’s synthesis likely involves alkylation of a thioxopyrimidine intermediate with chloroacetamide derivatives, as seen in analogous pathways ().
Properties
CAS No. |
1040653-50-6 |
|---|---|
Molecular Formula |
C21H18N4O3S3 |
Molecular Weight |
470.58 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O3S3/c1-12-7-3-5-9-14(12)25-18-17(31-21(25)29)19(27)24-20(23-18)30-11-16(26)22-13-8-4-6-10-15(13)28-2/h3-10H,11H2,1-2H3,(H,22,26)(H,23,24,27) |
InChI Key |
GANIKRPPSWULON-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4OC)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound belonging to the thiazolopyrimidine class. Its unique structure includes thiazole and pyrimidine rings with various functional groups, which contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O3S3 |
| Molecular Weight | 470.6 g/mol |
| IUPAC Name | 2-[[3-(3-methoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
| InChI Key | PJQTVNSBSYYTHI-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that compounds in the thiazolopyrimidine class possess significant antimicrobial properties. The specific compound under consideration has been evaluated for its effectiveness against various bacterial strains and fungi. For instance, it demonstrated notable inhibition of growth in both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
The compound's mechanism of action includes the inhibition of specific enzymes involved in cell proliferation. It has been tested against several cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis. Research conducted by Da Silva et al. indicated that derivatives of thiazolidinones exhibit potent antitumor activity against glioblastoma multiforme cells .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. A study highlighted the design and synthesis of related compounds that selectively inhibit MPO activity, suggesting a therapeutic avenue for conditions such as cardiovascular diseases and autoimmune disorders .
The biological activity of this compound involves several mechanisms:
1. Enzyme Interaction
The compound interacts with key enzymes involved in metabolic pathways. For example, it may bind to MPO and inhibit its catalytic activity through a covalent mechanism .
2. Cell Membrane Disruption
The ability to disrupt microbial cell membranes contributes to its antimicrobial effects. The compound's structure allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death.
3. Modulation of Signaling Pathways
By affecting signaling pathways related to cell growth and apoptosis, the compound can induce programmed cell death in cancer cells. This modulation is crucial for its anticancer effects.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Efficacy Study : A comparative analysis was performed on various thiazolopyrimidine derivatives against standard microbial strains. The results indicated that this compound exhibited superior antimicrobial properties compared to traditional antibiotics .
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., MDA-MB-231 and HCT116) demonstrated significant cytotoxic effects attributed to the compound's ability to induce apoptosis through caspase activation .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Synthesis Building Block : The compound serves as a versatile building block in organic synthesis for creating more complex molecules. Its unique functional groups allow for various reactions and modifications.
- Reagent in Organic Reactions : It is utilized as a reagent in multiple organic reactions due to its thiazolopyrimidine structure that can participate in nucleophilic substitutions and cyclization reactions.
-
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic functions.
- Antifungal Properties : Studies have shown promising antifungal activity, making it a candidate for developing new antifungal agents.
- Anticancer Potential : The compound has been evaluated for its anticancer properties, particularly against glioblastoma cells. It appears to inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
-
Medicine
- Therapeutic Agent Development : Ongoing research aims to explore its potential as a therapeutic agent for treating various diseases, including cancer and infections. The compound's ability to modulate enzyme activities makes it a target for drug development.
- Mechanistic Studies : Investigations into its mechanisms of action reveal interactions with specific molecular targets that may lead to therapeutic effects against cancer cells and pathogens .
-
Industry
- Material Development : The compound is being studied for its potential use in developing new materials with specific properties beneficial for industrial applications.
- Catalysis : Its chemical properties are also being explored for use as a catalyst in various industrial processes, enhancing reaction efficiency and selectivity.
Case Studies
- Anticancer Activity Against Glioblastoma
-
Antimicrobial Efficacy
- Research highlighted the antimicrobial effects of N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide against various bacterial strains. The compound showed effective inhibition of growth at low concentrations, suggesting potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Aromatic Substituents
- N-(2-ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide (CAS 1040653-90-4) : Differs by an ethoxy group (vs. methoxy) and a phenyl group (vs. o-tolyl) at position 3. The o-tolyl group in the target compound may enhance lipophilicity and influence binding interactions ().
- 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide: Features a thiazolidinone ring instead of thiazolo-pyrimidine, with a benzylidene substituent affecting planarity and bioactivity ().
Acetamide Linkage
The acetamide moiety is conserved across analogs but varies in substitution:
- N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide : Includes an oxazolidinyl group, modifying solubility and pharmacokinetics ().
Structural and Functional Data Table
Key Research Findings and Implications
- Substituent Effects : The o-tolyl group in the target compound may improve membrane permeability relative to phenyl or ethoxyphenyl derivatives ().
- Synthetic Scalability : Alkylation methods using chloroacetamides () are broadly applicable but require optimization for sterically hindered substrates.
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing this compound?
The synthesis involves multi-step reactions:
- Core formation : Cyclization of precursors (e.g., thiazolo[4,5-d]pyrimidine) under acidic/basic conditions using sodium acetate in acetic acid/acetic anhydride at reflux (8–10 hours) .
- Thioether linkage : Nucleophilic substitution at C5 with 2-methoxyphenylthiol, requiring inert atmosphere (N₂) and controlled temperature (60–80°C) to prevent oxidation .
- Purification : Column chromatography (ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >95% purity, confirmed via HPLC .
Q. Which spectroscopic techniques are essential for structural elucidation?
- ¹H/¹³C NMR : Assigns protons and carbons in the thiazolo[4,5-d]pyrimidine core (e.g., δ 7.2–8.1 ppm for aromatic protons) and acetamide moiety (δ 2.1 ppm for CH₃) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 513.0823 with <3 ppm error) .
- X-ray crystallography : Resolves stereochemistry of the fused ring system (e.g., C5 deviation of 0.224 Å from the pyrimidine plane) .
Q. What structural features influence solubility and reactivity?
- Hydrophobicity : The o-tolyl and 2-methoxyphenyl groups necessitate DMSO/ethanol for dissolution in biological assays .
- Electrophilicity : The 2-thioxo group enables nucleophilic attacks at C5, critical for thioether bond formation .
- Hydrogen bonding : The 7-oxo group interacts with serine residues in enzyme active sites (e.g., COX-2) .
Advanced Research Questions
Q. How can the Mitsunobu reaction be optimized to introduce the o-tolyl group while minimizing diastereomers?
- Use fresh DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in anhydrous THF at 0°C .
- Monitor reaction progress via TLC (Rf 0.3 in 3:7 ethyl acetate/hexane) and separate diastereomers with chiral HPLC (Chiralpak IA column) .
Q. How to resolve contradictions between computational docking and experimental bioactivity data?
- Re-evaluate docking parameters (e.g., AMBER vs. CHARMM force fields) and validate with isothermal titration calorimetry (ITC) to measure binding affinity (Kd) .
- Perform site-directed mutagenesis on predicted target residues (e.g., EGFR T790M) to confirm critical interactions .
Q. What biochemical assays characterize kinase inhibition selectivity?
- Radiometric assays : Screen against 97 kinases using [γ-³²P]ATP. Normalize data to staurosporine controls and generate dose-response curves (10 nM–10 μM) for IC50 determination .
- Counter-screening : Test against off-target kinases (e.g., PKCζ, TRKA) to establish selectivity (<10% inhibition at 1 μM) .
Q. How does sulfoxidation of the 2-thioxo group affect metabolic stability?
- Oxidize with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at -20°C to introduce chirality .
- Compare metabolic half-lives in human liver microsomes (NADPH system): Parent compound t₁/₂ = 45 min vs. sulfoxide metabolite t₁/₂ = 120 min .
Q. What strategies optimize potency and physicochemical properties during lead development?
- Pareto optimization : Prioritize logP <3 (remove O-methyl groups) and polar surface area (PSA) 90–110 Ų .
- Parallel synthesis : Generate 30–50 analogs with C3/C5 substitutions; screen for solubility (nephelometry) and permeability (PAMPA, >5×10⁻⁶ cm/s) .
Q. Which cryopreservation protocols maintain compound integrity?
- Lyophilize in 5% trehalose (pH 7.4) and store at -80°C. Post-reconstitution stability in PBS (25°C, 72 hours) shows <5% degradation via UV-Vis (λmax 320 nm) .
Q. How to predict formulation challenges using kinetic solubility assays?
- Measure equilibrium solubility in PBS (pH 6.5/7.4) via nephelometry. For values <50 μM, use poloxamer 407 (20% w/v) nanoformulation .
- Validate in Sprague-Dawley rats (10 mg/kg IV) with LC-MS/MS plasma quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
